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Compound of Interest

Compound Name: Irdabisant

Cat. No.: B1672177 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Irdabisant (also known as

CEP-26401), a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist, in

electrophysiological studies of neuronal activity. The following sections detail the compound's

characteristics, protocols for its application in key electrophysiological techniques, and visual

representations of its mechanism of action and experimental workflows.

Introduction to Irdabisant
Irdabisant is a high-affinity H3R antagonist/inverse agonist that has demonstrated cognition-

enhancing and wake-promoting properties in preclinical studies.[1] Its mechanism of action

involves blocking the inhibitory effects of histamine at H3 autoreceptors and heteroreceptors,

thereby increasing the release of histamine and other neurotransmitters such as acetylcholine,

norepinephrine, and dopamine.[1] This modulation of multiple neurotransmitter systems makes

Irdabisant a valuable tool for investigating neuronal excitability, synaptic transmission, and

plasticity.

Quantitative Data for Irdabisant
The following tables summarize the key quantitative parameters of Irdabisant, providing

essential information for experimental design.

Table 1: Binding Affinity and Functional Activity of Irdabisant
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Parameter Species Value Reference

Ki (Binding Affinity) Rat H3R 7.2 ± 0.4 nM [1]

Human H3R 2.0 ± 1.0 nM [1]

Rat Brain Membranes 2.7 ± 0.3 nM [1]

Kb,app (Antagonist

Activity)
Rat H3R 1.0 nM

Human H3R 0.4 nM

EC50 (Inverse Agonist

Activity)
Rat H3R 2.0 nM

Human H3R 1.1 nM

hERG Inhibition

(IC50)
Human 13.8 µM

Table 2: In Vivo Potency and Dosage of Irdabisant in Rodent Models
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Parameter/
Effect

Animal
Model

Dosage
Route of
Administrat
ion

Value/Obser
vation

Reference

H3R

Occupancy

(OCC50)

Rat
0.1 ± 0.003

mg/kg
Oral (p.o.) -

Antagonism

of R-α-

methylhistami

ne-induced

dipsogenia

(ED50)

Rat 0.06 mg/kg Oral (p.o.) -

Improved

Social

Recognition

Memory

Rat
0.01 - 0.1

mg/kg
Oral (p.o.)

Enhanced

short-term

memory

Wake-

promoting

Activity

Rat 3 - 30 mg/kg Oral (p.o.)
Increased

wakefulness

Increased

Prepulse

Inhibition

(PPI)

DBA/2NCrl

Mice

10 and 30

mg/kg

Intraperitonea

l (i.p.)

Suggests

antipsychotic-

like

properties

Signaling Pathway of Irdabisant Action
Irdabisant, as an H3R antagonist/inverse agonist, modulates several intracellular signaling

cascades. The H3R is a Gi/o-coupled receptor, and its inhibition by Irdabisant leads to the

disinhibition of these pathways.
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Irdabisant
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Prepare Brain Slices
(e.g., hippocampus, cortex)

Incubate Slices in aCSF
(Recovery Period)

Transfer Slice to
Recording Chamber

Establish Whole-Cell
Patch-Clamp Configuration

Record Baseline Neuronal Activity
(Current-clamp or Voltage-clamp)

Bath Apply Irdabisant
(e.g., 10 nM - 1 µM)

Record Neuronal Activity in the
Presence of Irdabisant

Washout with aCSF

Record Neuronal Activity
After Washout

Data Analysis
(Firing rate, AP properties, etc.)

 

Prepare Brain Slices
(e.g., Hippocampus)

Incubate Slices in aCSF
(Recovery Period)

Transfer Slice to
Recording Chamber

Position Stimulating and
Recording Electrodes

Record Baseline fEPSPs
(e.g., 20 minutes)

Bath Apply Irdabisant or Vehicle

Induce LTP or LTD
(e.g., High-Frequency Stimulation)

Record fEPSPs Post-Induction
(e.g., 60 minutes)

Data Analysis
(fEPSP slope potentiation/depression)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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